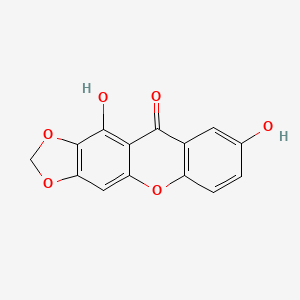
1,7-Dihydroxy-2,3-methylenedioxyxanthone
Overview
Description
1,7-Dihydroxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone compound found in various plant species, including Polygala cyparissias . This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antihyperalgesic properties . Its molecular formula is C({14})H({8})O(_{6}), and it has a molecular weight of 272.21 g/mol .
Scientific Research Applications
1,7-Dihydroxy-2,3-methylenedioxyxanthone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related cellular processes.
Industry: The compound’s stability and bioactivity make it a candidate for use in developing pharmaceuticals and nutraceuticals.
Mechanism of Action
Target of Action
1,7-Dihydroxy-2,3-methylenedioxyxanthone is a natural compound that has been found to possess antihyperalgesic activities The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to exhibit antihyperalgesic activities . This suggests that it may interact with pain receptors or other related targets in the body, leading to a reduction in the perception of pain. The specific interactions between this compound and its targets are yet to be elucidated.
Biochemical Pathways
Given its antihyperalgesic properties , it is plausible that it may influence pathways related to pain perception and response
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antihyperalgesic activities . It is suggested that the compound may reduce the perception of pain at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1,7-Dihydroxy-2,3-methylenedioxyxanthone has been found to have anti-inflammatory effects . This compound inhibits the production of inflammatory mediators such as prostaglandin E2 and nitric oxide, which are involved in pain and inflammation .
Molecular Mechanism
It is known that this compound inhibits the production of inflammatory mediators such as prostaglandin E2 and nitric oxide .
Temporal Effects in Laboratory Settings
The product is stable for two years when stored at the recommended temperature
Dosage Effects in Animal Models
The pharmacological activity of this compound has been tested in various animal models including carrageenan-, sciatic nerve-, and nonsteroidal antiinflammatory drug (NSAID)-induced pain assays . It has also been shown to be effective against other inflammatory diseases such as rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dihydroxy-2,3-methylenedioxyxanthone can be synthesized through several chemical routes. One common method involves the cyclization of appropriate phenolic precursors under acidic conditions. For instance, the condensation of 2,3-dihydroxybenzoic acid with phloroglucinol in the presence of a dehydrating agent like polyphosphoric acid can yield the desired xanthone structure.
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the roots of Polygala species . The extraction process includes solvent extraction followed by purification using chromatographic techniques to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydroxy-2,3-methylenedioxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the xanthone to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Reagents like halogens (Cl(_2), Br(_2)) and nitrating agents (HNO(_3)) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Comparison with Similar Compounds
1,7-Dihydroxy-2,3-methylenedioxyxanthone can be compared with other xanthone derivatives, such as:
Mangiferin: Known for its strong antioxidant and anti-inflammatory properties.
Norathyriol: Exhibits significant anti-cancer and anti-inflammatory activities.
α-Mangostin: Possesses potent anti-cancer, anti-inflammatory, and antimicrobial effects.
The uniqueness of this compound lies in its specific combination of biological activities and its natural occurrence in certain plant species .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
8,11-dihydroxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6/c15-6-1-2-8-7(3-6)12(16)11-9(20-8)4-10-14(13(11)17)19-5-18-10/h1-4,15,17H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWSZGEVSNEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)OC4=C(C3=O)C=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


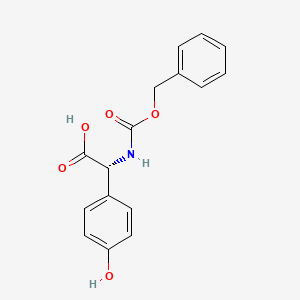
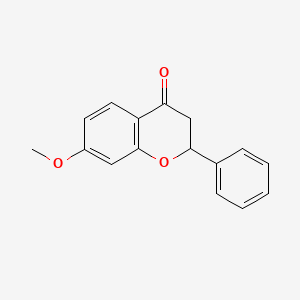


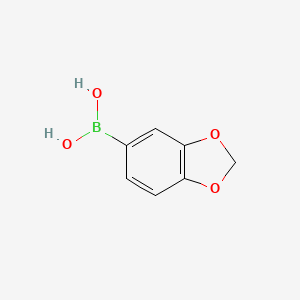

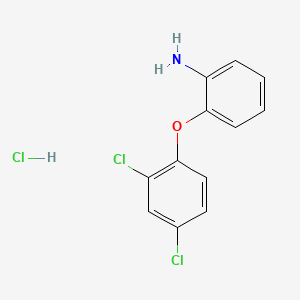
![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)
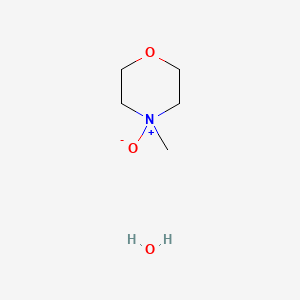
![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)
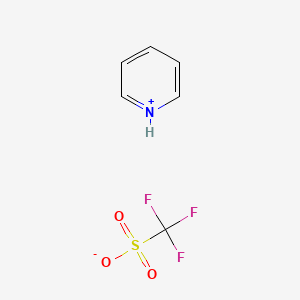
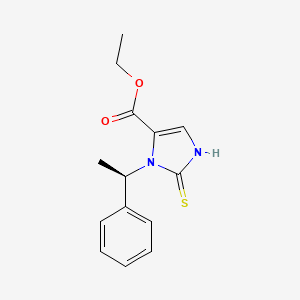
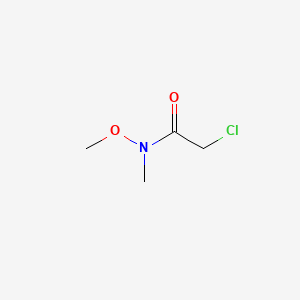
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)
